Limonin

Catalog No.
S533179
CAS No.
1180-71-8
M.F
C26H30O8
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Limonin

CAS Number

1180-71-8

Product Name

Limonin

IUPAC Name

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3

InChI Key

KBDSLGBFQAGHBE-UHFFFAOYSA-N

SMILES

O=C1C[C@]2([H])OC(C)(C)[C@]3([H])CC([C@@]4(C)[C@@]56[C@@](O6)([H])C(O[C@@H](C7=COC=C7)[C@]5(C)CC[C@]4([H])[C@@]23CO1)=O)=O

Solubility

Soluble in DMSO

Synonyms

Citro; Dictamnolactone; Limonin; Evodin; Limonine; NSC 36508; Obaculactone.

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C

Description

The exact mass of the compound Limonin is 470.1941 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. It belongs to the ontological category of limonoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anti-cancer properties: Some studies have looked at limonin's effect on cancer cells. In test-tube studies, limonin has been shown to inhibit the growth and spread of some cancer cells [National Cancer Institute (.gov)]. However, more research is needed to understand how this might translate to humans.
  • Anti-inflammatory properties: Limonin may have anti-inflammatory effects. Studies suggest it may help reduce inflammation in the body, which is a factor in many diseases [National Institutes of Health (.gov)].
  • Other potential applications: Scientific research is also exploring other possible applications of limonin, such as its effects on blood sugar control, cholesterol levels, and weight management. However, more research is needed in these areas.

Important to Note:

  • It is important to remember that most research on limonin has been conducted in test tubes or with animals. More research is needed to determine whether limonin has the same effects in humans.
  • Limonin is a component of citrus fruits, but it is found in very small amounts. Eating citrus fruits is unlikely to provide a high enough dose of limonin to have any health benefits.

Additional Information:

  • National Cancer Institute (.gov): )
  • National Institutes of Health (.gov): )

Limonin is a naturally occurring compound classified as a limonoid, primarily found in citrus fruits and their seeds. It is a white, crystalline substance known for its bitter taste and is chemically recognized as limonoate D-ring-lactone or limonoic acid di-delta-lactone. This compound is part of the furanolactone class and contributes to the characteristic bitterness of citrus products, which has led to research into methods for "debittering" juices for consumer preference .

  • Research suggests limonin may possess various biological properties, including antioxidant, anti-inflammatory, and anti-cancer activities [, , ].
  • The proposed mechanisms for these effects involve interactions with cellular enzymes and pathways, but further studies are needed to fully understand how it functions [].
  • Limonin is generally considered safe for human consumption at levels typically found in citrus fruits.
  • However, concentrated forms or excessive intake may cause stomach upset or other digestive issues.

  • Hydrolysis: Limonin can be hydrolyzed to yield limonoic acid and other derivatives.
  • Oxidation: In moist air, limonin oxidizes to form various products, including carveol and carvone.
  • Dehydrogenation: Reacting with sulfur leads to the formation of p-cymene.
  • Isomerization: Under acidic conditions, limonin can isomerize to produce α-terpinene, which can subsequently be converted into p-cymene .

These reactions highlight the compound's versatility in chemical synthesis and its potential applications in various fields.

Limonin exhibits a range of biological activities that have garnered interest in pharmacological research:

  • Anticancer Properties: Studies indicate that limonin possesses cytotoxic effects against human colon cancer cells (Caco-2), showing promise in cancer therapeutics .
  • Anti-inflammatory Effects: Limonin has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Antimicrobial Activity: Research has shown that limonin and its derivatives possess antimicrobial properties against various microorganisms .
  • Toxicity: Despite its beneficial effects, limonin can also lead to hepatotoxicity and renal toxicity at certain doses, necessitating careful consideration of its use in therapeutic contexts .

Limonin can be synthesized through several methods:

  • Extraction from Citrus Fruits: The primary commercial source of limonin is citrus fruit seeds, particularly from oranges and lemons. Extraction methods include steam distillation and solvent extraction .
  • Chemical Synthesis: Various synthetic pathways have been developed:
    • Modifications of the A-ring through aminolysis reactions.
    • Click chemistry to introduce 1,2,3-triazole nuclei into the limonin structure.
    • Hydrolysis of limonin derivatives to yield new compounds with enhanced biological activity .

These methods allow for the production of both natural and modified forms of limonin.

Limonin finds applications across several industries:

  • Food Industry: Its bitter flavor profile can affect the taste of citrus products; thus, it is often targeted for removal in juice processing.
  • Pharmaceuticals: Due to its biological activities, limonin is being explored for potential use in developing cancer therapies and anti-inflammatory drugs .
  • Cosmetics and Cleaning Products: Limonin's solvent properties make it useful in formulating cleaning agents and personal care products .

Research into the interactions of limonin with other compounds reveals significant pharmacokinetic implications:

  • Cytochrome P450 Enzyme Interaction: Limonin has been found to inhibit various cytochrome P450 enzymes (e.g., CYP3A4), which play critical roles in drug metabolism. This inhibition could lead to altered efficacy of co-administered drugs .
  • Metabolic Pathways: Limonin undergoes reduction, hydrolysis, and methylation during metabolism, with gut microbiota playing a role in its bioavailability. Structural modifications may enhance its pharmacological efficacy while reducing toxicity .

Limonin shares structural similarities with other limonoids and terpenoids. Here are some comparable compounds:

CompoundDescriptionUnique Features
NomilinA bitter compound found in citrus fruitsLess potent than limonin in biological activity
ObacunoneAnother citrus-derived limonoidExhibits different metabolic pathways
CarvoneA terpene derived from limoneneKnown for its minty aroma; used in flavoring
D-limoneneA cyclic monoterpene found in citrus oilsUsed primarily as a solvent; has different biological effects

Limonin's unique bitterness and specific biological activities distinguish it from these similar compounds, making it a subject of ongoing research for therapeutic applications.

Terpenoid Backbone Formation via Mevalonate Pathway

The biosynthesis of limonin in citrus plants fundamentally relies on the mevalonate pathway for the formation of the essential terpenoid backbone [1] [2]. This cytosolic metabolic route serves as the primary source of isopentenyl diphosphate and dimethylallyl diphosphate, the universal five-carbon building blocks required for all terpenoid biosynthesis in higher plants [1] [2].

The mevalonate pathway initiates with the Claisen condensation of two acetyl-coenzyme A molecules to form acetoacetyl-coenzyme A, catalyzed by acetoacetyl-coenzyme A thiolase [1]. This reaction represents the first committed step toward terpenoid biosynthesis and occurs within the cytosolic compartment of citrus cells [1]. Subsequently, a third acetyl-coenzyme A unit undergoes condensation with acetoacetyl-coenzyme A through the action of 3-hydroxy-3-methylglutaryl-coenzyme A synthase, yielding 3-hydroxy-3-methylglutaryl-coenzyme A as the key intermediate [1].

The rate-limiting step of the mevalonate pathway involves the reduction of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate by 3-hydroxy-3-methylglutaryl-coenzyme A reductase [3] [4]. This enzyme, anchored to the endoplasmic reticulum membrane surface, consumes two nicotinamide adenine dinucleotide phosphate molecules and represents the primary regulatory control point for terpenoid biosynthesis [3] [4] [5]. The enzyme exhibits extensive regulation at transcriptional, translational, and post-translational levels, making it a critical determinant of limonoid production capacity in citrus tissues [3] [5].

Following mevalonate formation, the pathway proceeds through three sequential phosphorylation and decarboxylation reactions [1] [2]. Mevalonate kinase catalyzes the first phosphorylation to produce mevalonate-5-phosphate, followed by phosphomevalonate kinase-mediated formation of mevalonate 5-diphosphate [1]. The final step involves adenosine triphosphate-dependent decarboxylation of mevalonate diphosphate to isopentenyl diphosphate, catalyzed by mevalonate diphosphate decarboxylase [1]. Evidence suggests that these final enzymatic steps occur within peroxisomal compartments rather than the cytosol [1].

The mevalonate pathway in citrus plants demonstrates remarkable conservation with other eukaryotic systems while exhibiting plant-specific regulatory adaptations [1] [2]. Recent discoveries have revealed an alternative mevalonate route operating simultaneously with the classical pathway, resembling the ancestral mevalonate pathway found in archaea [1]. This alternative route involves the decarboxylation of mevalonate 5-phosphate to isopentenyl phosphate, which is subsequently phosphorylated to isopentenyl diphosphate [1]. The biological significance of this alternative pathway appears to involve regulatory control of terpenoid precursor availability through the interconversion of isopentenyl diphosphate and dimethylallyl diphosphate with their monophosphate forms [1].

In citrus tissues specialized for limonoid biosynthesis, particularly the phloem region of stems, the mevalonate pathway exhibits enhanced activity to support the substantial terpenoid demands [6] [7]. Studies using radioactive tracer techniques have demonstrated that nomilin, the precursor of all citrus limonoids, is biosynthesized from acetate via the mevalonate pathway specifically within the phloem tissues [6] [7]. This tissue-specific concentration of biosynthetic activity reflects the specialized metabolic organization required for efficient limonoid production.

The conversion of isopentenyl diphosphate to higher-order prenyl diphosphates proceeds through the action of prenyl transferases [1]. Farnesyl diphosphate synthase catalyzes the condensation of dimethylallyl diphosphate with two isopentenyl diphosphate units to produce farnesyl diphosphate, the immediate precursor for triterpene biosynthesis [1]. This enzyme represents a critical branch point in terpenoid metabolism, as farnesyl diphosphate serves as the precursor not only for limonoids but also for sterols and other sesquiterpenoids [1].

Oxidative Modifications and Lactonization Processes

The transformation of the basic triterpene scaffold into the complex limonin structure requires an extensive series of oxidative modifications and lactonization processes, primarily mediated by cytochrome P450 monooxygenases and other specialized enzymes [8] [9] [10]. These modifications introduce the characteristic highly oxygenated structure and unique ring systems that define limonoids as a distinct class of natural products [11] [12].

The initial triterpene scaffold for limonoid biosynthesis is formed through the cyclization of 2,3-oxidosqualene by oxidosqualene cyclase enzymes [13] [14]. In citrus plants, this cyclization produces tirucalla-7,24-dien-3β-ol as the foundational tetracyclic triterpene structure [14] [15]. The oxidosqualene cyclase gene designated as citrus oxidosqualene cyclase has been identified as a critical regulatory component, with its expression levels correlating directly with limonoid accumulation patterns in different citrus tissues [13].

The first major oxidative modification involves the sequential action of cytochrome P450 enzymes belonging to the CYP71 family [14]. Cytochrome P450 CYP71CD2 catalyzes the oxidation of the C-3 position of tirucalla-7,24-dien-3β-ol, converting the hydroxyl group to a ketone and producing 3-oxotirucalla-7,24-dien-21-ol [14]. This enzyme demonstrates tissue-specific expression patterns that correlate with limonoid biosynthetic activity, particularly in phloem and leaf tissues [14].

Subsequently, cytochrome P450 CYP71BQ5 performs oxidative modifications at the C-17 side chain, working in coordination with CYP71CD2 to produce melianol, a key protolimonoid intermediate [14]. These sequential oxidations demonstrate the highly coordinated nature of the limonoid biosynthetic machinery, with multiple cytochrome P450 enzymes working in concert to achieve the necessary structural transformations [14].

A critical modification in the pathway involves the acetylation of protolimonoid intermediates by 21-O-acetyltransferases [16]. This acetylation serves as a protection/deprotection strategy that stabilizes hemiacetal ring configurations and facilitates subsequent enzymatic transformations [16]. The 21-O-acetyl group must be selectively removed by carboxylesterases to unmask the reactive hemiacetal functionality required for further oxidative processing [16].

The formation of the characteristic furan ring system, which defines true limonoids, involves a complex series of cytochrome P450-mediated side chain cleavage reactions [16] [17]. Cytochrome P450 CYP716AD4 catalyzes the partial cleavage of the protolimonoid side chain through what appears to be a Baeyer-Villiger-like oxidation mechanism [16] [17]. This enzyme produces three distinct products: an alcoholic intermediate, a cyclic hemiacetal, and a stable γ-butyrolactone [16] [17].

The final step in furan ring formation is catalyzed by limonoid furan synthases, a novel class of 2-oxoglutarate-dependent dioxygenases [16] [17]. These enzymes utilize the γ-butyrolactone intermediate produced by cytochrome P450 CYP716AD4 and convert it to the furanoid structure characteristic of mature limonoids [16] [17]. The reaction requires 2-oxoglutarate as a cosubstrate, along with iron(II) and ascorbate as cofactors, following the established mechanism for this enzyme family [16].

Additional oxidative modifications include the A-ring expansion reactions specific to certain citrus limonoids [17]. Cytochrome P450 CYP716AC1 catalyzes the expansion of six-membered ketone rings to seven-membered lactone structures through Baeyer-Villiger oxidation chemistry [17]. This modification contributes to the structural diversity observed among different citrus limonoid family members.

The lactonization processes that create the multiple lactone rings characteristic of limonin occur through both enzymatic and spontaneous mechanisms [18] [12]. The D-ring lactone formation involves enzymatic cyclization, while other lactone rings may form spontaneously under appropriate pH and temperature conditions [18] [12]. These lactonization reactions are critical for the biological activity and stability of the final limonoid products [18] [12].

Regulation of the oxidative modifications occurs at multiple levels, including transcriptional control of cytochrome P450 expression, post-translational modifications of the enzymes, and substrate availability [9] [13]. The coordinate expression of multiple cytochrome P450 genes ensures efficient flux through the complex oxidative sequence, while tissue-specific expression patterns direct limonoid biosynthesis to appropriate cellular locations [9] [13].

Compartmentalization in Plant Tissues and Cellular Localization

The biosynthesis of limonin in citrus plants demonstrates sophisticated compartmentalization strategies that optimize metabolic efficiency and regulate product accumulation across different tissue types and cellular organelles [19] [6] [20]. This spatial organization reflects the complex requirements for coordinating multiple biosynthetic steps while managing the potentially toxic effects of reactive intermediates and final products.

The primary site of limonoid biosynthesis in citrus plants is the phloem region of stem tissues, where the complete biosynthetic machinery is concentrated [19] [6] [7]. Radioactive tracer studies have definitively established that nomilin, the precursor of all citrus limonoids, is synthesized exclusively in phloem tissues from acetate via the mevalonate pathway [6] [7]. This tissue-specific localization ensures efficient production of the basic limonoid scaffold while facilitating subsequent transport to other plant organs where further modifications occur.

Within individual cells, the limonoid biosynthetic pathway is distributed across multiple organellar compartments, each housing specific enzymatic activities [20] [21]. The cytosolic compartment contains the early steps of the mevalonate pathway, including acetyl-coenzyme A thiolase, 3-hydroxy-3-methylglutaryl-coenzyme A synthase, and isopentenyl diphosphate isomerase [20]. This cytosolic localization allows for efficient utilization of acetyl-coenzyme A derived from primary metabolism and facilitates integration with other biosynthetic processes.

The endoplasmic reticulum serves as the primary site for the later stages of terpenoid biosynthesis and the majority of oxidative modifications [20] [21]. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme of the mevalonate pathway, is anchored to the endoplasmic reticulum membrane surface [3] [4]. Similarly, oxidosqualene cyclase and the various cytochrome P450 monooxygenases responsible for limonoid-specific modifications are localized to the endoplasmic reticulum [20] [14].

Recent evidence suggests that peroxisomes play an important role in the terminal steps of the mevalonate pathway [1] [20]. Mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase may be localized to peroxisomal compartments, providing an alternative subcellular location for isopentenyl diphosphate production [1]. This peroxisomal localization may serve regulatory functions by controlling the availability of terpenoid precursors and providing spatial separation from competing metabolic processes.

Lipid droplets represent specialized storage compartments for hydrophobic terpenoid intermediates and products [22] [20]. The lipophilic nature of limonoids and their precursors necessitates sequestration in membrane-bound organelles to prevent cellular toxicity and facilitate subsequent enzymatic processing [22] [20]. Oxidosqualene cyclase and other membrane-associated enzymes may be targeted to lipid droplets to improve substrate accessibility and product formation [22].

The transport of limonoids from their biosynthetic sites in phloem tissues to accumulation sites in seeds, fruits, and leaves involves specialized transport mechanisms [23] [6]. Following synthesis in stem phloem, nomilin and other limonoid precursors are translocated via the vascular system to other plant organs [6]. This transport process appears to be mediated by specific carrier proteins that facilitate the movement of lipophilic compounds through aqueous environments [24].

Different citrus tissues exhibit distinct patterns of limonoid accumulation and processing [25] [26]. Seeds typically contain the highest concentrations of limonoid aglycones, with levels reaching 400-800 mg per 100 g dry weight for limonin [27]. This concentration reflects both active transport from biosynthetic sites and local metabolic processing within seed tissues [27]. Fruit peel tissues, particularly the albedo layer, also accumulate significant quantities of limonoids and serve as sites for glucoside formation [25] [26].

The cellular localization of limonoid glucosyltransferase, the enzyme responsible for converting bitter limonoid aglycones to non-bitter glucosides, demonstrates tissue-specific targeting to endoplasmic reticulum membranes in fruit tissues [28]. This localization facilitates the natural debittering process that occurs during fruit maturation and provides a mechanism for regulating the sensory properties of citrus products [28].

Compartmentalization also extends to the regulation of gene expression, with different biosynthetic genes showing tissue-specific and developmentally controlled expression patterns [9] [13]. The coordinate expression of pathway components ensures efficient metabolic flux while preventing the accumulation of potentially harmful intermediates [9] [13]. Transcriptional factors, including members of the MYB family, appear to play crucial roles in coordinating the expression of multiple biosynthetic genes across different cellular compartments [9] [13].

The sophisticated compartmentalization strategies employed in limonoid biosynthesis reflect evolutionary adaptations that optimize both metabolic efficiency and cellular protection [20] [21]. By distributing biosynthetic activities across multiple organelles and tissue types, citrus plants achieve high levels of limonoid production while maintaining cellular homeostasis and enabling precise control over product accumulation and modification [20] [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Exact Mass

470.19406791 g/mol

Monoisotopic Mass

470.19406791 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

298 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0F260866S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1180-71-8

Wikipedia

Limonin

Dates

Last modified: 08-15-2023
1: Eraky MA, El-Kholy AA, Rashed GA, Hammam OA, Moharam AF, Abou-Ouf EA, Aly NS, Kishik SM, Abdallah KF, Hamdan DI. Dose-response relationship in Schistosoma mansoni juvenile and adult stages following limonin treatment in experimentally infected mice. Parasitol Res. 2016 Jun 20. [Epub ahead of print] PubMed PMID: 27325399.
2: Wang F, Yu X, Liu X, Shen W, Zhu S, Zhao X. Temporal and spatial variations on accumulation of nomilin and limonin in the pummelos. Plant Physiol Biochem. 2016 Apr 23;106:23-29. doi: 10.1016/j.plaphy.2016.04.039. [Epub ahead of print] PubMed PMID: 27135815.
3: Zunino SJ, Storms DH, Freytag TL, Adkins YC, Bonnel EL, Woodhouse LR, Breksa AP 3rd, Manners GD, Mackey BE, Kelley DS. Dietary supplementation with purified citrus limonin glucoside does not alter ex vivo functions of circulating T lymphocytes or monocytes in overweight/obese human adults. Nutr Res. 2016 Jan;36(1):24-30. doi: 10.1016/j.nutres.2015.10.011. Epub 2015 Oct 31. PubMed PMID: 26773778.
4: Yoon YC, Kim SH, Kim MJ, Yang HJ, Rhyu MR, Park JH. Limonin, a Component of Dictamni Radicis Cortex, Inhibits Eugenol-Induced Calcium and cAMP Levels and PKA/CREB Signaling Pathway in Non-Neuronal 3T3-L1 Cells. Molecules. 2015 Dec 10;20(12):22128-36. doi: 10.3390/molecules201219840. PubMed PMID: 26690397.
5: Zhang A, Wang H, Sun H, Zhang Y, An N, Yan G, Meng X, Wang X. Metabolomics strategy reveals therapeutical assessment of limonin on nonbacterial prostatitis. Food Funct. 2015 Nov;6(11):3540-9. doi: 10.1039/c5fo00489f. Epub 2015 Aug 24. PubMed PMID: 26302114.
6: Shimizu S, Miyamoto S, Fujii G, Nakanishi R, Onuma W, Ozaki Y, Fujimoto K, Yano T, Mutoh M. Suppression of intestinal carcinogenesis in Apc-mutant mice by limonin. J Clin Biochem Nutr. 2015 Jul;57(1):39-43. doi: 10.3164/jcbn.15-28. Epub 2015 Jun 17. PubMed PMID: 26236099; PubMed Central PMCID: PMC4512898.
7: Yamashita S, Naruko A, Nakazawa Y, Zhao L, Hayashi Y, Hirama M. Total Synthesis of Limonin. Angew Chem Int Ed Engl. 2015 Jul 13;54(29):8538-41. doi: 10.1002/anie.201503794. Epub 2015 Jun 3. PubMed PMID: 26036432.
8: Ren W, Li Y, Zuo R, Wang HJ, Si N, Zhao HY, Han LY, Yang J, Bian BL. Species-related difference between limonin and obacunone among five liver microsomes and zebrafish using ultra-high-performance liquid chromatography coupled with a LTQ-Orbitrap mass spectrometer. Rapid Commun Mass Spectrom. 2014 Nov 15;28(21):2292-300. doi: 10.1002/rcm.7026. PubMed PMID: 25279742.
9: Rahman A, Siddiqui SA, Jakhar R, Kang SC. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds. Anticancer Agents Med Chem. 2015;15(2):236-41. PubMed PMID: 25244913.
10: Xiang Y, Cao J, Luo F, Wang D, Chen W, Li X, Sun C, Chen K. Simultaneous purification of limonin, nomilin and isoobacunoic acid from pomelo fruit (Citrus grandis) segment membrane. J Food Sci. 2014 Oct;79(10):C1956-63. doi: 10.1111/1750-3841.12581. Epub 2014 Sep 11. PubMed PMID: 25212475.
11: Zhao Y, Zhao Y, Zhou X, Gong X. Development and validation of an UPLC-ESI-MS/MS method for determination of dehydroevodiamine, limonin, evodiamine, and rutaecarpine in Evodiae Fructus. Pharmacogn Mag. 2014 Jul;10(39):374-83. doi: 10.4103/0973-1296.137381. PubMed PMID: 25210328; PubMed Central PMCID: PMC4159934.
12: Yang N, Wang J, Liu C, Song Y, Zhang S, Zi J, Zhan J, Masilamani M, Cox A, Nowak-Wegrzyn A, Sampson H, Li XM. Berberine and limonin suppress IgE production by human B cells and peripheral blood mononuclear cells from food-allergic patients. Ann Allergy Asthma Immunol. 2014 Nov;113(5):556-564.e4. doi: 10.1016/j.anai.2014.07.021. Epub 2014 Aug 22. PubMed PMID: 25155085.
13: Mahmoud MF, Gamal S, El-Fayoumi HM. Limonin attenuates hepatocellular injury following liver ischemia and reperfusion in rats via toll-like receptor dependent pathway. Eur J Pharmacol. 2014 Oct 5;740:676-82. doi: 10.1016/j.ejphar.2014.06.010. Epub 2014 Jun 23. PubMed PMID: 24967531.
14: Yang Y, Wang X, Zhu Q, Gong G, Luo D, Jiang A, Yang L, Xu Y. Synthesis and pharmacological evaluation of novel limonin derivatives as anti-inflammatory and analgesic agents with high water solubility. Bioorg Med Chem Lett. 2014 Apr 1;24(7):1851-5. doi: 10.1016/j.bmcl.2014.02.003. Epub 2014 Feb 10. PubMed PMID: 24569111.
15: Mahmoud MF, Hamdan DI, Wink M, El-Shazly AM. Hepatoprotective effect of limonin, a natural limonoid from the seed of Citrus aurantium var. bigaradia, on D-galactosamine-induced liver injury in rats. Naunyn Schmiedebergs Arch Pharmacol. 2014 Mar;387(3):251-61. doi: 10.1007/s00210-013-0937-1. Epub 2013 Nov 21. PubMed PMID: 24258286.
16: Zhang PT, Pan BY, Liao QF, Yao MC, Xu XJ, Wan JZ, Liu D, Xie ZY. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method. J Anal Methods Chem. 2013;2013:827361. doi: 10.1155/2013/827361. Epub 2013 May 8. PubMed PMID: 23738236; PubMed Central PMCID: PMC3664498.
17: Langeswaran K, Gowthamkumar S, Vijayaprakash S, Revathy R, Balasubramanian MP. Influence of limonin on Wnt signalling molecule in HepG2 cell lines. J Nat Sci Biol Med. 2013 Jan;4(1):126-33. doi: 10.4103/0976-9668.107276. PubMed PMID: 23633848; PubMed Central PMCID: PMC3633262.
18: Wang P, Sun J, Gao E, Zhao Y, Qu W, Yu Z. Simultaneous determination of limonin, dictamnine, obacunone and fraxinellone in rat plasma by a validated UHPLC-MS/MS and its application to a pharmacokinetic study after oral administration of Cortex Dictamni extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 1;928:44-51. doi: 10.1016/j.jchromb.2013.03.018. Epub 2013 Mar 26. PubMed PMID: 23611843.
19: Xu H, Li Q, Yin Y, Lv C, Sun W, He B, Liu R, Chen X, Bi K. Simultaneous determination of three alkaloids, four ginsenosides and limonin in the plasma of normal and headache rats after oral administration of Wu-Zhu-Yu decoction by a novel ultra fast liquid chromatography-tandem mass spectrometry method: application to a comparative pharmacokinetics and ethological study. J Mass Spectrom. 2013 Apr;48(4):519-32. doi: 10.1002/jms.3183. PubMed PMID: 23584945.
20: Liu SJ, Zhou L, Zhang J, Yu BY, Li CY, Liu ZX, Ju WZ. Determination of limonin in dog plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Apr;27(4):515-9. doi: 10.1002/bmc.2821. Epub 2012 Sep 27. PubMed PMID: 23018841.

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